molecular formula C11H9N5O4 B11633391 4-[(2E)-2-(6-amino-2-hydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid

4-[(2E)-2-(6-amino-2-hydroxy-4-oxopyrimidin-5(4H)-ylidene)hydrazinyl]benzoic acid

Cat. No.: B11633391
M. Wt: 275.22 g/mol
InChI Key: LJWBAFKWGIMQNJ-UHFFFAOYSA-N
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Description

4-[(1E)-2-(6-AMINO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)DIAZEN-1-YL]BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a diazenyl group and a tetrahydropyrimidinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1E)-2-(6-AMINO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)DIAZEN-1-YL]BENZOIC ACID typically involves multiple steps, starting from readily available precursors. One common method involves the diazotization of 4-aminobenzoic acid followed by coupling with 6-amino-2,4-dioxo-1,2,3,4-tetrahydropyrimidine under controlled conditions. The reaction conditions often require acidic or basic environments, specific temperatures, and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce the compound in bulk quantities. Quality control measures, including chromatography and spectroscopy, are essential to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(1E)-2-(6-AMINO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)DIAZEN-1-YL]BENZOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the diazenyl group or the benzoic acid moiety.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome and efficiency of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acid derivatives, while reduction can produce amine derivatives

Scientific Research Applications

4-[(1E)-2-(6-AMINO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)DIAZEN-1-YL]BENZOIC ACID has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(1E)-2-(6-AMINO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)DIAZEN-1-YL]BENZOIC ACID involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1E)-2-(6-AMINO-2,4-DIOXO-1,2,3,4-TETRAHYDROPYRIMIDIN-5-YL)DIAZEN-1-YL]BENZOIC ACID is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a benzoic acid moiety with a diazenyl group and a tetrahydropyrimidinyl ring sets it apart from other similar compounds, making it a valuable subject of study in various scientific fields.

Properties

Molecular Formula

C11H9N5O4

Molecular Weight

275.22 g/mol

IUPAC Name

4-[(6-amino-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]benzoic acid

InChI

InChI=1S/C11H9N5O4/c12-8-7(9(17)14-11(20)13-8)16-15-6-3-1-5(2-4-6)10(18)19/h1-4H,(H,18,19)(H4,12,13,14,17,20)

InChI Key

LJWBAFKWGIMQNJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N=NC2=C(NC(=O)NC2=O)N

solubility

>41.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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